Molecular Weight Differential Distinguishes the Target from Non-Nitro and Des-Halo Analogs
The target compound (MW 367.93 g mol⁻¹) is substantially heavier than both the des-nitro analog 5-bromo-3-iodo-1H-indazole (MW 322.93 g mol⁻¹; Δ = 45.00 Da, corresponding to the nitro group) and the des-bromo analog 3-iodo-6-nitro-1H-indazole (MW 289.03 g mol⁻¹; Δ = 78.90 Da, corresponding to the bromo substituent) [1]. This mass difference is analytically significant for LC-MS or GC-MS reaction monitoring, allowing unambiguous identification of the starting material among potential dehalogenation byproducts.
| Evidence Dimension | Molecular weight (g mol⁻¹) |
|---|---|
| Target Compound Data | 367.93 (C₇H₃BrIN₃O₂) |
| Comparator Or Baseline | 5-Bromo-3-iodo-1H-indazole: 322.93 g mol⁻¹; 3-Iodo-6-nitro-1H-indazole: 289.03 g mol⁻¹ |
| Quantified Difference | +13.9% vs. 5-bromo-3-iodo-1H-indazole; +27.3% vs. 3-iodo-6-nitro-1H-indazole |
| Conditions | Calculated from molecular formula (standard atomic masses) |
Why This Matters
The distinct molecular weight ensures unambiguous starting-material tracking by mass spectrometry in complex reaction mixtures, reducing analytical ambiguity during process development.
- [1] PubChem. 5-Bromo-3-iodo-1H-indazole, CID 23269053. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/23269053 (accessed 2026-05-10). View Source
